Cas no 218632-10-1 (1H-Pyrazole,1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)-)
218632-10-1 structure
Product Name:1H-Pyrazole,1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)-
CAS No:218632-10-1
MF:C12H11F3N2O
MW:256.223753213882
CID:253608
PubChem ID:18177296
Update Time:2025-04-19
1H-Pyrazole,1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole,1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)-
- 1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)pyrazole
- 1-(4-METHOXYPHENYL)-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE
- 1-(4-methoxyphenyl)-5-methyl-3-trifluoromethylpyrazole
- 3-trifluoromethyl-5-methyl-1-(4-methoxyphenyl)-1H-pyrazole
- 5-methyl-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole
- AB44120
- AG-E-59670
- AGN-PC-01RE54
- CTK4E7830
- KB-215039
- SureCN6172133
- DTXSID70592588
- 218632-10-1
- SCHEMBL6172133
-
- Inchi: 1S/C12H11F3N2O/c1-8-7-11(12(13,14)15)16-17(8)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3
- InChI Key: RTRGFTZOIPZARW-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)N(C2C=CC(=CC=2)OC)N=1)(F)F
Computed Properties
- Exact Mass: 256.08200
- Monoisotopic Mass: 256.08234746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 27Ų
Experimental Properties
- PSA: 27.05000
- LogP: 3.20810
1H-Pyrazole,1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)- Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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